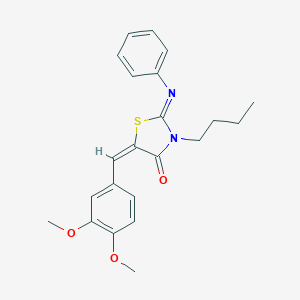![molecular formula C17H20ClNO B298948 N-(3-chloro-4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B298948.png)
N-(3-chloro-4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide, also known as BNC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BNC is a bicyclic nonene compound that has a unique structure and interesting properties, which make it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of N-(3-chloro-4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide is not fully understood, but it is believed to interact with specific targets in cells and tissues. In medicine, N-(3-chloro-4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In material science, N-(3-chloro-4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide has been shown to form stable self-assembled monolayers by interacting with specific functional groups on surfaces.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide has been shown to have various biochemical and physiological effects, depending on the application. In medicine, N-(3-chloro-4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide has been shown to reduce inflammation and inhibit the growth of cancer cells. In material science, N-(3-chloro-4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide has been shown to form stable monolayers on surfaces. In catalysis, N-(3-chloro-4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide has been shown to catalyze various reactions.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide has several advantages for lab experiments, such as its unique structure, stability, and potential for various applications. However, N-(3-chloro-4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide also has limitations such as its complex synthesis process, potential toxicity, and limited availability.
Orientations Futures
There are several future directions for N-(3-chloro-4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide research, such as investigating its potential use in drug delivery systems, exploring its catalytic properties in various reactions, and studying its interactions with specific targets in cells and tissues. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of N-(3-chloro-4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide.
Méthodes De Synthèse
The synthesis of N-(3-chloro-4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide involves a multi-step process that requires specific reagents and conditions. The most commonly used method for synthesizing N-(3-chloro-4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide is through the reaction of 3-chloro-4-methylphenylamine with bicyclo[6.1.0]non-4-ene-9-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Applications De Recherche Scientifique
N-(3-chloro-4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide has been extensively studied for its potential applications in various fields such as medicine, material science, and catalysis. In medicine, N-(3-chloro-4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide has been investigated for its antitumor and anti-inflammatory properties. In material science, N-(3-chloro-4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide has been studied for its ability to form self-assembled monolayers and its potential use in electronic devices. In catalysis, N-(3-chloro-4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide has been investigated for its ability to catalyze various reactions such as the Diels-Alder reaction.
Propriétés
Nom du produit |
N-(3-chloro-4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide |
|---|---|
Formule moléculaire |
C17H20ClNO |
Poids moléculaire |
289.8 g/mol |
Nom IUPAC |
(4Z)-N-(3-chloro-4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide |
InChI |
InChI=1S/C17H20ClNO/c1-11-8-9-12(10-15(11)18)19-17(20)16-13-6-4-2-3-5-7-14(13)16/h2-3,8-10,13-14,16H,4-7H2,1H3,(H,19,20)/b3-2- |
Clé InChI |
CJWFIZGMZALGLI-IHWYPQMZSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)NC(=O)C2C3C2CC/C=C\CC3)Cl |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2C3C2CCC=CCC3)Cl |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)C2C3C2CCC=CCC3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate](/img/structure/B298869.png)
![(5Z)-2-(2,3-dimethylanilino)-5-[(1-phenylpyrrol-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298870.png)
![(5Z)-2-(3-chloro-2-methylanilino)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B298871.png)

![5-(5-{[3-Butyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-2-chlorobenzoic acid](/img/structure/B298875.png)

![5-[(6-Methyl-1,3-benzodioxol-5-yl)methylene]-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298880.png)



![4-(5-{[4-Oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B298885.png)
![2-[3-[(E)-(4-oxo-2-phenylimino-3-propyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B298886.png)